5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol
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Description
5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H22ClN3S and its molecular weight is 323.88. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
One of the significant applications of 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol and its derivatives is in the field of antimicrobial activities. Research has demonstrated that certain triazole compounds, related to the chemical structure of interest, exhibit significant inhibition on bacterial and fungal growth. This effect is attributed to the synthesis of fused ring systems and triazole-thiadiazoles, highlighting the antimicrobial potential of these compounds. For instance, compounds synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol have shown notable antimicrobial properties, suggesting a similar potential for the compound (Purohit et al., 2011).
Corrosion Inhibition
Another significant application is in corrosion inhibition, particularly in acidic media. Derivatives of 4H-1,2,4-triazole, such as those studied for their inhibition efficiency on mild steel corrosion, have shown very high inhibition efficiencies. These studies indicate that triazole derivatives behave as excellent inhibitors, with efficiencies reaching up to 99% in certain acidic environments. The mechanism of action involves adsorption and inhibition processes, emphasizing the importance of molecular structure in enhancing corrosion resistance (Lagrenée et al., 2002).
Antifungal Compounds
Furthermore, the compound and its derivatives have potential antifungal applications. A novel antifungal compound within the 1,2,4-triazole class has been synthesized and characterized, showcasing poor solubility in water but better solubility in alcohols. This compound's solubility and thermodynamics properties in various solvents have been studied, revealing insights into its potential adsorption and delivery pathways in biological media, suggesting its use in antifungal treatments (Volkova et al., 2020).
Molecular Structure Analysis
The analysis of molecular structures of triazole derivatives, including crystal structure and conformational studies, provides deep insights into their physicochemical properties and potential applications. For example, the synthesis and structural elucidation of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione highlight the importance of understanding the molecular geometry, which plays a crucial role in their biological activity and interaction mechanisms. Such analyses are crucial for designing compounds with enhanced efficacy and specificity for their intended applications (Yeo et al., 2019).
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-octyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3S/c1-2-3-4-5-6-7-12-20-15(18-19-16(20)21)13-8-10-14(17)11-9-13/h8-11H,2-7,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIEPBEFAZURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.